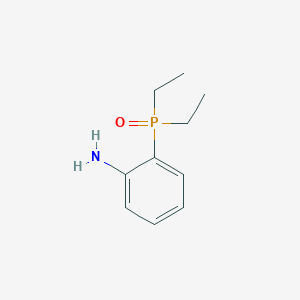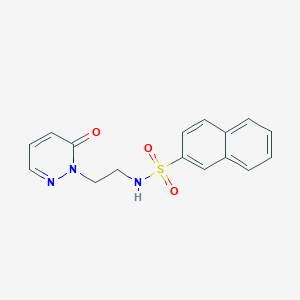
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a complex chemical entity with potential applications across various scientific disciplines. This compound consists of a pyridazinone core connected via an ethyl linker to a naphthalene sulfonamide group. These structural elements confer unique chemical and biological properties that make the compound an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide generally involves several steps:
Formation of Pyridazinone Core: : Typically achieved through the cyclization of a suitable precursor.
Ethylation: : Introduction of the ethyl linker via alkylation reactions using reagents like ethyl bromide.
Sulfonamide Formation: : Coupling of the resulting intermediate with naphthalene-2-sulfonyl chloride under basic conditions, often using a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production process is often scaled up using flow chemistry techniques and optimized for higher yields and purity. Large-scale synthesis may involve solvent-free reactions and continuous flow reactors to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are targeted to form oxidized products.
Reduction: : Reduction reactions can modify the sulfonamide group, affecting the compound’s properties.
Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can undergo electrophilic and nucleophilic substitutions, altering its chemical structure.
Common Reagents and Conditions
Oxidizing Agents: : For oxidation, agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: : For reduction, agents like lithium aluminum hydride.
Substitution Conditions: : Often involve acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific functional group targeted, resulting in derivatives that retain the core structure while exhibiting altered reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is valuable for studying reaction mechanisms and developing novel synthetic pathways due to its complex structure and reactivity.
Biology
In biological research, it serves as a molecular probe for investigating enzyme activity and protein-ligand interactions.
Medicine
Potential medical applications include its use as a pharmacophore in drug design, targeting specific pathways involved in diseases like cancer or inflammation.
Industry
Industrially, it may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which leads to changes in cellular pathways. These interactions depend on the compound's ability to mimic or inhibit natural substrates or ligands, affecting the biological system's behavior.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Naphthalene-2-sulfonyl derivatives: : Sharing the sulfonamide group, these compounds may exhibit similar chemical reactivity but differ in biological activity.
Pyridazinone analogs: : Varying the substituents on the pyridazinone core alters the compound’s properties, making direct comparisons valuable for structure-activity relationship studies.
By highlighting its unique combination of structural features, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide stands out in both reactivity and application potential.
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16-6-3-9-17-19(16)11-10-18-23(21,22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFERXMKFZBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

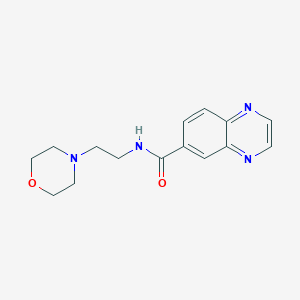
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
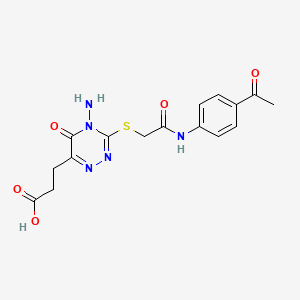
![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)
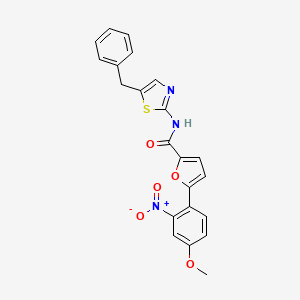

![N-(2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2938057.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)
![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
